Nona-5,8-diynoic acid
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Overview
Description
Nona-5,8-diynoic acid is a unique organic compound characterized by the presence of two triple bonds within its nine-carbon chain. This compound is part of the polyacetylenic acids family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-5,8-diynoic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutyne with monosubstituted acetylenic alcohols, such as propargyl alcohol, in the presence of a catalytic system consisting of copper(I) bromide, triethylamine, and potassium carbonate. This reaction typically occurs at temperatures between 55-60°C in dimethylformamide, yielding the desired polyacetylene diols .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biosynthetic methods using basidial fungi like Ganoderma lucidum have been explored for producing polyacetylenes, including this compound .
Chemical Reactions Analysis
Types of Reactions
Nona-5,8-diynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This process can convert triple bonds into double or single bonds.
Substitution: Halogenation or other substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Nona-5,8-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polyacetylenic compounds.
Industry: This compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which nona-5,8-diynoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . The compound’s anti-inflammatory effects are linked to its interaction with signaling pathways that regulate inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Nona-2Z-en-6,8-diynoic acid
- Deca-2Z-en-6,8-diynoic acid phenethylamide
- Undeca-2E,4E-dien-8,10-diynoic acid isobutylamide
Uniqueness
Nona-5,8-diynoic acid is unique due to its specific structure, which includes two triple bonds at positions 5 and 8. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
nona-5,8-diynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3,6-8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSGBYNWNYLAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC#CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560164 |
Source
|
Record name | Nona-5,8-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34456-22-9 |
Source
|
Record name | Nona-5,8-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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